molecular formula C8H12ClNO2 B8179865 3-(2-Aminoethoxy)-phenol HCl

3-(2-Aminoethoxy)-phenol HCl

Cat. No.: B8179865
M. Wt: 189.64 g/mol
InChI Key: CCPOIWZZIGYTQM-UHFFFAOYSA-N
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Description

3-(2-Aminoethoxy)-phenol hydrochloride is a chemical compound with the molecular formula C8H11NO2·HCl. It is a phenolic compound with an aminoethoxy substituent, which makes it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethoxy)-phenol hydrochloride typically involves the reaction of 3-hydroxyphenol with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-hydroxyphenol attacks the chloroethylamine, resulting in the formation of the aminoethoxy group.

Industrial Production Methods

In industrial settings, the production of 3-(2-Aminoethoxy)-phenol hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is purified through crystallization or recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethoxy)-phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones or hydroquinones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-(2-Aminoethoxy)-phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethoxy)-phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the phenolic group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: A similar compound with an additional ethylene glycol unit.

    3-(2-Aminoethoxy)benzoic acid: A compound with a carboxylic acid group instead of a phenolic hydroxyl group.

Uniqueness

3-(2-Aminoethoxy)-phenol hydrochloride is unique due to its specific combination of a phenolic hydroxyl group and an aminoethoxy substituent. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

3-(2-aminoethoxy)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-4-5-11-8-3-1-2-7(10)6-8;/h1-3,6,10H,4-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPOIWZZIGYTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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